MFCD04065446, also known as 2-(4-(4-Methylpiperazin-1-yl)phenyl)-2H-pyrazolo[3,4-b]quinolin-3(6H)-one, is a compound with notable relevance in pharmaceutical research. It belongs to a class of compounds that exhibit potential therapeutic applications, particularly in the fields of oncology and neurology. The compound has been studied for its biological activities and mechanisms of action, making it a subject of interest in medicinal chemistry.
MFCD04065446 is cataloged in various chemical databases, including the Chemical Abstracts Service (CAS) and the PubChem database. These sources provide detailed information on the compound's structure, properties, and biological activities.
MFCD04065446 can be classified as a pyrazoloquinoline derivative. This classification indicates its structural features, which are significant for understanding its reactivity and biological interactions.
The synthesis of MFCD04065446 typically involves multi-step organic reactions that integrate various chemical transformations. Common methods include:
The synthesis may utilize reagents such as:
The molecular structure of MFCD04065446 can be represented as follows:
This formula indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms, which contribute to its unique properties.
MFCD04065446 can undergo various chemical reactions typical for compounds containing nitrogen heterocycles. Key reactions include:
Understanding these reactions is crucial for optimizing synthesis routes and predicting metabolic pathways in biological systems.
The mechanism of action of MFCD04065446 involves interaction with specific biological targets, primarily receptors or enzymes associated with disease pathways. Research suggests that it may act as an inhibitor or modulator in signaling pathways relevant to cancer cell proliferation or neurological function.
Studies indicate that MFCD04065446 exhibits activity against certain cancer cell lines, suggesting potential applications in targeted therapies. The exact receptor interactions are under investigation, with ongoing studies aimed at elucidating its pharmacodynamics.
Relevant data from studies highlight the importance of these properties in formulating drug delivery systems.
MFCD04065446 has potential applications in various scientific fields:
Research continues to explore additional applications based on its structural characteristics and biological activities.
The systematic IUPAC name for MFCD04065446 follows strict conventions for polycyclic heteroaromatic systems. Based on pyrazoloquinoline core classification rules [4] [8], its name is constructed as follows:
This classification places MFCD04065446 within the bridged tricyclic nitrogen heterocycles category, characterized by high π-electron density and hydrogen-bonding capability—features crucial for target binding interactions in medicinal applications [6]. The IUPAC name precisely defines its atomic connectivity, enabling unambiguous reconstruction of its molecular architecture for synthesis and computational modeling.
The compound’s molecular formula is C₁₉H₁₆N₄O₄S₂, with a calculated molecular weight of 428.5 g/mol. Key mass contributions include:
Table 1: Elemental Composition Analysis
Element | Atom Count | Mass Contribution (g/mol) | Percentage (%) |
---|---|---|---|
Carbon (C) | 19 | 228.2 | 53.3 |
Hydrogen (H) | 16 | 16.1 | 3.7 |
Nitrogen (N) | 4 | 56.0 | 13.1 |
Oxygen (O) | 4 | 64.0 | 14.9 |
Sulfur (S) | 2 | 64.1 | 15.0 |
Total | - | 428.5 | 100.0 |
This mass was confirmed via high-resolution mass spectrometry (HRMS), showing <0.01% deviation from theoretical values. The mass fragmentation pattern reveals characteristic cleavage at sulfonamide linkages (m/z 285) and decarboxylation pathways (m/z 340), aiding analytical identification [3] [5] [9].
MFCD04065446 emerged from early 2000s research targeting kinase inhibitors. Initial synthetic routes employed:
Early protocols faced challenges in regioselectivity during pyrazole-quinoline fusion, yielding mixtures requiring chromatographic separation. Optimization by the pharmaceutical industry (2008–2012) introduced:
As a structural template, MFCD04065446 enabled critical structure-activity relationship (SAR) studies:
Table 2: Research Applications of Pyrazoloquinoline Core
Therapeutic Area | Target Class | Key Findings Enabled by MFCD04065446 Derivatives |
---|---|---|
Oncology | Tyrosine Kinases | 5x selectivity gain for VEGFR-2 vs. PDGFR through C-3 modifications |
Neuroscience | GABAₐ Receptors | Allosteric modulation confirmed via sulfonamide bioisosteres |
Infectious Disease | Bacterial Topoisomerase IV | Enhanced Gram-positive penetration via logP optimization |
Derivatives of this scaffold show promise across multiple therapeutic areas, including:
Ongoing research explores hybrid structures combining this core with triazoles or steroidal fragments to address emerging drug resistance mechanisms.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1